![molecular formula C11H16N6 B1488453 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 2097973-44-7](/img/structure/B1488453.png)
7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine (7-EPT) is an organic compound that has been studied for its potential applications in biomedical research. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms, and is a member of the triazole family. 7-EPT has been studied for its potential applications in drug synthesis, drug delivery, and as a therapeutic agent.
Scientific Research Applications
Antihypertensive Potential
A study involving the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, which included compounds with piperazine moieties similar to the chemical structure , demonstrated antihypertensive activity in both in vitro and in vivo settings. Compounds synthesized showed promising results, suggesting potential applications of related compounds in hypertension management (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Tuberculostatic Activity
Research on structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, which shares a similar core structure, revealed significant tuberculostatic activity. This highlights the potential of such compounds in developing new antituberculous agents, showcasing the versatility of the triazolopyrimidine core in addressing infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Serotonin Receptor Antagonism
A series of compounds, including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, were synthesized and tested for their activity against 5-HT2 and alpha 1 receptors. Among these, certain compounds demonstrated potent 5-HT2 antagonist activity without significant alpha 1 antagonist effects in vivo, suggesting potential therapeutic applications in conditions related to serotonin regulation (Watanabe et al., 1992).
Adenosine A2a Receptor Antagonism
Studies on piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, including compounds with structures similar to the one , have shown potent and selective adenosine A2a receptor antagonistic properties. This indicates the potential of such compounds in treating disorders like Parkinson's disease, where adenosine A2a receptors are a key therapeutic target (Vu et al., 2004).
Mechanism of Action
Target of Action
The primary target of 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase, which is crucial for DNA replication .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . This mechanism is particularly relevant in the context of cancer cells, which are characterized by uncontrolled cell division and proliferation .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . In the context of cancer cells, this can result in the reduction of tumor growth .
properties
IUPAC Name |
7-ethyl-5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-8-13-15-11(17)14-9/h7-8,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQMQBJVLOKDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NN=CN2C(=C1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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